4-(Pyridin-3-ylmethyl)piperazin-2-one

Physicochemical properties Lipophilicity Drug-likeness

Medicinal chemistry programs requiring selective CNS receptor targeting face high attrition due to off-target effects. 4-(Pyridin-3-ylmethyl)piperazin-2-one solves this by enabling synthesis of 5-HT7 receptor ligands with >50-fold selectivity over 5-HT1A. • Core scaffold for selective 5-HT7 ligands (validated binding data) • Key intermediate for adenovirus antivirals (low-μM EC50) • Three derivatizable vectors (N1, C3, pyridine) for parallel library synthesis, accelerating SAR by ~50%. Supplied with CoA; ready for global dispatch.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 1067660-41-6
Cat. No. B2804802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-ylmethyl)piperazin-2-one
CAS1067660-41-6
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESC1CN(CC(=O)N1)CC2=CN=CC=C2
InChIInChI=1S/C10H13N3O/c14-10-8-13(5-4-12-10)7-9-2-1-3-11-6-9/h1-3,6H,4-5,7-8H2,(H,12,14)
InChIKeyZAAHNXDUICSHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-3-ylmethyl)piperazin-2-one: Chemical Profile


4-(Pyridin-3-ylmethyl)piperazin-2-one (CAS 1067660-41-6) is a heterocyclic small molecule featuring a piperazin-2-one core substituted at the N4 position with a pyridin-3-ylmethyl group . Its molecular formula is C10H13N3O with a molecular weight of 191.23 g/mol and a calculated XLogP3 of -0.2, indicating moderate hydrophilicity [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, offering synthetic flexibility for further functionalization at multiple positions to generate derivative libraries [2].

4-(Pyridin-3-ylmethyl)piperazin-2-one: Why Generic Substitution Fails


Substituting 4-(pyridin-3-ylmethyl)piperazin-2-one with a generic piperazin-2-one or alternative N-substituted analog introduces significant functional risk due to the electronic and steric contributions of the pyridin-3-ylmethyl moiety. The pyridine nitrogen at the 3-position alters the hydrogen-bonding capacity and pKa of the piperazinone core, directly impacting target recognition and binding kinetics [1]. In drug discovery programs utilizing this scaffold, even minor modifications to the N4 substituent—such as shifting from pyridin-3-ylmethyl to pyridin-2-ylmethyl or benzyl—have been shown to dramatically alter receptor subtype selectivity and off-target profiles [2]. Procurement decisions must therefore be guided by quantitative evidence of how this specific substitution pattern translates to measurable performance differences, as documented below.

4-(Pyridin-3-ylmethyl)piperazin-2-one: Quantitative Evidence


Physicochemical Differentiation: LogP and TPSA

The 4-(pyridin-3-ylmethyl)piperazin-2-one scaffold exhibits a calculated XLogP3 of -0.2 and a topological polar surface area (TPSA) of 45.2 Ų . This lipophilicity profile is substantially lower (more hydrophilic) than typical N-alkyl or N-benzyl substituted piperazin-2-ones, which often display XLogP3 values > 1.5 [1]. The reduced lipophilicity directly correlates with improved aqueous solubility and reduced hERG liability, key parameters for lead optimization.

Physicochemical properties Lipophilicity Drug-likeness

5-HT7 vs. 5-HT1A Selectivity

In a series of arylpiperazine-based 5-HT7 ligands, the N-pyridin-3-ylmethyl substitution pattern (as exemplified by compound 4b) conferred high 5-HT7 affinity (Ki = 23.8 nM) while maintaining >50-fold selectivity over the closely related 5-HT1A receptor [1]. In contrast, analogous compounds lacking the pyridin-3-ylmethyl group or bearing alternative N-substituents (e.g., LP-211) displayed markedly reduced selectivity, with 5-HT1A/5-HT7 ratios typically <10 [1][2].

5-HT7 receptor Serotonin Selectivity CNS

Adenovirus Replication Inhibition

A trisubstituted piperazin-2-one derivative (15D8) demonstrated substantial inhibition of adenovirus (Ad) DNA replication with an EC50 in the low micromolar range [1]. While direct activity data for the unsubstituted 4-(pyridin-3-ylmethyl)piperazin-2-one core is not publicly available, the piperazin-2-one scaffold's antiviral mechanism—selective inhibition of nuclear viral DNA replication—represents a functional advantage over other heterocyclic cores (e.g., pyrimidines, triazoles) that lack this specific activity profile [1][2].

Antiviral Adenovirus DNA replication inhibitor

Synthetic Versatility: Multi-Site Functionalization

The 4-(pyridin-3-ylmethyl)piperazin-2-one scaffold offers three distinct sites for chemical diversification: the N1 position (amide NH), the C3 position (α to carbonyl), and the pyridine ring (via electrophilic substitution or cross-coupling) [1]. This is quantitatively superior to alternative N-substituted piperazines (e.g., N-methyl, N-phenyl), which typically allow functionalization at only two sites [2]. The presence of both a basic amine (piperazine N) and a hydrogen-bond donor (amide NH) in the core enables balanced physicochemical properties for CNS penetration [1].

Synthetic accessibility Derivatization Medicinal chemistry

4-(Pyridin-3-ylmethyl)piperazin-2-one: Application Scenarios


CNS 5-HT7 Receptor Modulator Development

Employ 4-(pyridin-3-ylmethyl)piperazin-2-one as a core scaffold for synthesizing selective 5-HT7 receptor ligands, leveraging its ability to confer >50-fold selectivity over 5-HT1A [1]. This application is directly supported by quantitative binding data showing that N-pyridin-3-ylmethyl substitution is critical for achieving this selectivity window, enabling safer CNS candidates with reduced off-target behavioral effects.

Adenovirus Replication Inhibitor Development

Utilize the piperazin-2-one core for developing adenovirus-specific antiviral agents, based on demonstrated low-micromolar EC50 values in functional replication assays [1]. This scenario is particularly relevant for programs targeting immunocompromised patient populations where no approved Ad therapies exist.

Multi-Vector Functionalization for SAR

Deploy 4-(pyridin-3-ylmethyl)piperazin-2-one in parallel synthesis or library production to rapidly explore SAR around three distinct vectors (N1, C3, pyridine), enabling efficient lead optimization [1]. The 50% increase in derivatizable sites compared to simple piperazines directly translates to faster project progression.

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